molecular formula C13H13N B1583212 4-Phenylbenzylamine CAS No. 712-76-5

4-Phenylbenzylamine

Cat. No.: B1583212
CAS No.: 712-76-5
M. Wt: 183.25 g/mol
InChI Key: RMSPOVPGDBDYKH-UHFFFAOYSA-N
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Description

4-Phenylbenzylamine, also known as (4-Phenylphenyl)methanamine, is an organic compound with the molecular formula C13H13N. It is a derivative of benzylamine, where the benzyl group is substituted with a phenyl group at the para position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylbenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-phenylbenzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the cyanide group being reduced to an amine group.

Industrial Production Methods: In industrial settings, this compound is often produced via reductive amination of 4-phenylbenzaldehyde. This process involves the reaction of 4-phenylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas. The reaction is usually conducted under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .

Scientific Research Applications

4-Phenylbenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of drugs for various therapeutic areas, including oncology and neurology.

    Industry: It is used in the production of fine chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Phenylbenzylamine depends on its specific application. In general, it acts by interacting with molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding sites, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific target and application .

Comparison with Similar Compounds

4-Phenylbenzylamine can be compared with other similar compounds such as:

    Phenethylamine: A simpler structure with a phenyl group attached to an ethylamine chain.

    Benzylamine: Lacks the additional phenyl group present in this compound.

    4-Methoxybenzylamine: Contains a methoxy group instead of a phenyl group at the para position.

Uniqueness: this compound is unique due to its additional phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

(4-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSPOVPGDBDYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322856
Record name 4-Phenylbenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-76-5
Record name 712-76-5
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Record name 4-Phenylbenzylamine
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Record name 4-Phenylbenzylamine
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Synthesis routes and methods I

Procedure details

To a solution of 4-biphenylcarboxamide (Aldrich) (0.025 mole) in 150 mL of THF cooled to 10° C. was added a solution of 1.5 eq of LAH (1M in THF) dropwise. The reaction mixture turned from a white slurry to a green homogenous solution and then to a yellow homogeneous solution. The reaction was then quenched with 2.5 mL of 1N NaOH. The mixture was then filtered through Hyflo and extracted with ethyl acetate. The organic layer was then washed with 1N HCl. The pH of the resulting aqueous layer was adjusted to about 9 with 1N NaOH and extracted with ethyl acetate. The organic extracts were washed with water and brine, and then dried over Na2SO4, filtered and concentrated to give 4-(phenyl)benzyl amine as a white solid.
Quantity
0.025 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 4-phenylbenzamide (2.01 g, 10.2 mmol) was dissolved in THF (50 mL) and heated to reflux. To the mixture was added dropwise 1 M borane in THF (80.0 mL, 80.0 mmol). After refluxing for 18 h, the reaction mixture was cooled to room temperature and treated with 1 N HCl (40 mL). The solution was made basic via addition of 3 N NaOH (60 mL) and extracted with ethyl acetate (3×370 mL). The extract was washed with brine and dried over sodium sulfate. Concentration yielded 4-phenylbenzyl amine as a white solid (1.73 g, 93%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Phenylbenzylamine interesting for imaging acidic tumor microenvironments?

A1: this compound is being investigated as a component of a new class of positron emission tomography (PET) imaging tracers called [(18)F]FDG amines [, ]. These tracers exploit the acidic microenvironment often found in solid tumors.

Q2: How do these [(18)F]FDG amines work?

A2: [(18)F]FDG amines are designed as acid-labile prodrugs. In the acidic tumor microenvironment, they decompose into 2-deoxy-2-[(18)F]fluoro-D-glucose ([(18)F]FDG), a common radiotracer readily taken up by glucose-hungry tumor cells [, ]. This two-step mechanism allows for potentially enhanced tumor-specific imaging.

Q3: Has the effectiveness of this approach been demonstrated?

A3: Preliminary research shows promise. In vivo studies using a this compound-based [(18)F]FDG amine showed increased accumulation in tumors compared to benign tissue. Importantly, this tumor accumulation decreased when the tumor environment was made less acidic, supporting the mechanism of action [, ].

Q4: Beyond imaging, are there other potential applications for this compound?

A4: Yes, this compound is also being explored in the development of new long persistent luminescence (LPL) materials []. When incorporated into a two-dimensional organic-inorganic metal halide framework (PBA2[ZnX4], where X = Br or Cl and PBA = this compound), these materials exhibit stable LPL emission at room temperature for minutes, significantly longer than previously reported similar materials [].

Q5: What causes this long persistent luminescence?

A5: Studies suggest that the LPL arises from a thermally activated charge separation state within the material, rather than typical room-temperature phosphorescence. This mechanism, coupled with the ability to be excited by low-power sources, makes these this compound-containing materials promising candidates for developing cost-effective and stable LPL systems [].

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